molecular formula C8H14F2O B2821646 (2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol CAS No. 2248214-20-0

(2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol

Cat. No. B2821646
CAS RN: 2248214-20-0
M. Wt: 164.196
InChI Key: MBDCNQXZECKKNJ-ULUSZKPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol, also known as DFCP1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFCP1 is a chiral molecule, meaning it has a non-superimposable mirror image, which has important implications for its synthesis and biological activity.

Mechanism of Action

The mechanism of action of (2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol is not fully understood, but it is believed to act as a modulator of protein-protein interactions and enzymatic activity. (2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol has been shown to bind to specific proteins and alter their conformation, leading to changes in their activity or interactions with other proteins.
Biochemical and Physiological Effects:
(2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol has been shown to have various biochemical and physiological effects in different systems. In cancer cells, (2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol has been reported to induce apoptosis, or programmed cell death, and inhibit tumor growth. In neuronal cells, (2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol has been shown to enhance synaptic plasticity and improve memory formation. (2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol has also been studied for its potential role in regulating insulin secretion and glucose metabolism.

Advantages and Limitations for Lab Experiments

(2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol has several advantages for laboratory experiments, including its high enantioselectivity, stability, and ease of synthesis. However, (2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol also has limitations, including its relatively low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several directions for future research on (2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol. One area of interest is the development of (2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol-based drugs for the treatment of cancer and other diseases. Another direction is the use of (2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol as a tool for studying protein-protein interactions and enzyme activity in different systems. Additionally, the synthesis of novel materials using (2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol as a building block is an area of active research. Finally, the development of new synthetic methods for (2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol and its derivatives is an important direction for future work.

Synthesis Methods

(2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol can be synthesized through a multi-step process starting from commercially available starting materials. One method involves the reaction of 3,3-difluorocyclopentene with (S)-propan-1-ol in the presence of a catalyst to yield (2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol with high enantioselectivity. This synthesis method has been optimized and can be scaled up for industrial production.

Scientific Research Applications

(2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol has been studied for its potential applications in several scientific fields, including medicinal chemistry, chemical biology, and materials science. In medicinal chemistry, (2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol has been investigated as a potential drug target for the treatment of cancer and other diseases. In chemical biology, (2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol has been used as a tool for studying protein-protein interactions and enzyme activity. In materials science, (2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol has been explored as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

(2S)-2-(3,3-difluorocyclopentyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2O/c1-6(5-11)7-2-3-8(9,10)4-7/h6-7,11H,2-5H2,1H3/t6-,7?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDCNQXZECKKNJ-ULUSZKPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCC(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1CCC(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(3,3-Difluorocyclopentyl)propan-1-ol

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